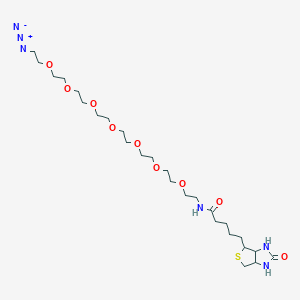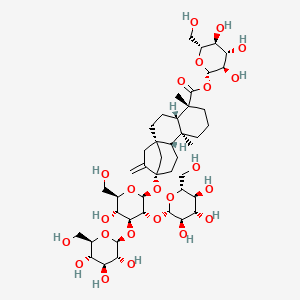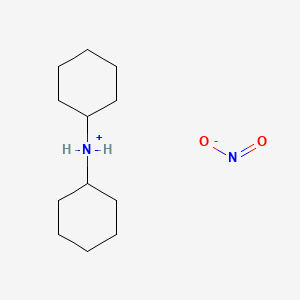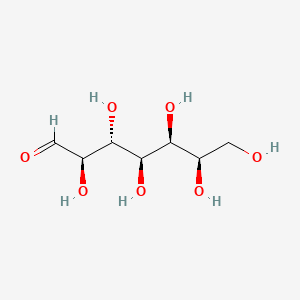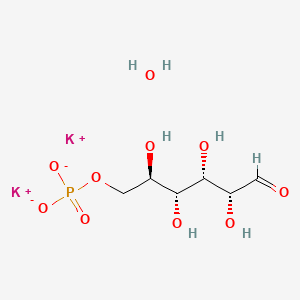
D-Glucose-6-phosphate dipotassium salt hydrate
描述
D-Glucose-6-phosphate dipotassium salt hydrate: is a chemical compound with the empirical formula C6H11K2O9P · xH2O . It is a derivative of glucose, where the glucose molecule is phosphorylated at the 6th carbon position. This compound is commonly used in biochemical research and has significant roles in various metabolic pathways, particularly in glucose metabolism .
准备方法
Synthetic Routes and Reaction Conditions: D-Glucose-6-phosphate dipotassium salt hydrate can be synthesized through the phosphorylation of D-glucose. The reaction typically involves the use of hexokinase or glucokinase enzymes, which catalyze the transfer of a phosphate group from adenosine triphosphate (ATP) to the 6th carbon of the glucose molecule .
Industrial Production Methods: Industrial production of this compound often involves enzymatic processes due to their specificity and efficiency. The process includes the use of immobilized enzymes to facilitate large-scale production. The reaction conditions are optimized to maintain enzyme activity and ensure high yield .
化学反应分析
Types of Reactions:
Isomerization: It can be isomerized to fructose-6-phosphate by the enzyme phosphoglucose isomerase.
Hydrolysis: The compound can be hydrolyzed to glucose and inorganic phosphate by glucose-6-phosphatase.
Common Reagents and Conditions:
Oxidation: Glucose-6-phosphate dehydrogenase and nicotinamide adenine dinucleotide phosphate (NADP+).
Isomerization: Phosphoglucose isomerase.
Hydrolysis: Glucose-6-phosphatase and water.
Major Products:
Oxidation: 6-Phosphoglucono-δ-lactone.
Isomerization: Fructose-6-phosphate.
Hydrolysis: Glucose and inorganic phosphate.
科学研究应用
Chemistry: D-Glucose-6-phosphate dipotassium salt hydrate is used as a substrate in various enzymatic assays to study enzyme kinetics and mechanisms .
Biology: In biological research, it is used to investigate metabolic pathways, particularly glycolysis and the pentose phosphate pathway .
Medicine: The compound is used in medical research to study metabolic disorders such as diabetes and glycogen storage diseases .
Industry: In the industrial sector, it is used in the production of biofuels and bioplastics through microbial fermentation processes .
作用机制
D-Glucose-6-phosphate dipotassium salt hydrate exerts its effects primarily through its role in glucose metabolism. It is phosphorylated by hexokinase or glucokinase to form D-Glucose-6-phosphate, which can then enter various metabolic pathways. In the glycolytic pathway, it is converted to fructose-6-phosphate by phosphoglucose isomerase. In the pentose phosphate pathway, it is oxidized by glucose-6-phosphate dehydrogenase to produce 6-phosphoglucono-δ-lactone .
相似化合物的比较
- D-Glucose-6-phosphate disodium salt hydrate
- α-D-Glucose 1-phosphate disodium salt hydrate
- α-D-Glucose 1-phosphate dipotassium salt hydrate
Comparison:
- D-Glucose-6-phosphate disodium salt hydrate: Similar in structure but contains sodium ions instead of potassium. It is used in similar biochemical applications .
- α-D-Glucose 1-phosphate disodium salt hydrate: Phosphorylated at the 1st carbon instead of the 6th. It plays a role in glycogen synthesis and breakdown .
- α-D-Glucose 1-phosphate dipotassium salt hydrate: Similar to the disodium salt but contains potassium ions. It is also involved in glycogen metabolism .
D-Glucose-6-phosphate dipotassium salt hydrate is unique due to its specific phosphorylation at the 6th carbon and the presence of potassium ions, which can influence its solubility and reactivity in biochemical assays .
属性
IUPAC Name |
dipotassium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2K.H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;;1H2/q;2*+1;/p-2/t3-,4+,5+,6+;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYKMPIAABJJOG-YZJMRIMCSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].O.[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13K2O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5996-17-8 | |
| Record name | D-Glucose, 6-(dihydrogen phosphate), potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glucose 6-(dipotassium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B7908583.png)
